Bienvenue dans la boutique en ligne BenchChem!

PM-94128

Antitumor cytotoxicity Isocoumarin SAR Cancer cell line profiling

PM-94128 is a microbially derived aminodihydroisocoumarin natural product first isolated from the marine bacterium Bacillus sp. PhM-PHD-090 (CECT.

Molecular Formula C22H34N2O6
Molecular Weight 422.5 g/mol
CAS No. 182292-49-5
Cat. No. B3040282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePM-94128
CAS182292-49-5
SynonymsPM 94128
PM-94128
Molecular FormulaC22H34N2O6
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CC(C)C)N)O)O
InChIInChI=1S/C22H34N2O6/c1-11(2)8-14(23)19(26)20(27)21(28)24-15(9-12(3)4)17-10-13-6-5-7-16(25)18(13)22(29)30-17/h5-7,11-12,14-15,17,19-20,25-27H,8-10,23H2,1-4H3,(H,24,28)/t14-,15-,17-,19-,20-/m0/s1
InChIKeyZGMSHKBULLTJHQ-UHBFJLORSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PM-94128 (CAS 182292-49-5) – Aminodihydroisocoumarin Antitumor Agent Sourcing & Procurement Guide


PM-94128 is a microbially derived aminodihydroisocoumarin natural product first isolated from the marine bacterium Bacillus sp. PhM-PHD-090 (CECT 4546) [1]. It belongs to the amicoumacin family of antibiotics, characterized by a 3,4-dihydro-8-hydroxyisocoumarin chromophore linked via an amide bond to an unusual dihydroxyamino acid side chain [2]. The compound exhibits potent cytotoxicity against multiple human tumor cell lines and is classified by ChEBI as both an antineoplastic agent and an antimicrobial agent [3]. Its molecular formula is C22H34N2O6 (MW 422.5 g/mol), and its absolute stereochemistry (five stereogenic centers) has been unambiguously established through total synthesis [4].

Why Amicoumacin-Class Compounds Cannot Be Interchanged: PM-94128 Procurement Rationale


Although PM-94128 shares the 3,4-dihydro-8-hydroxyisocoumarin core with multiple amicoumacin-family members (amicoumacin A, Y-05460M-A, AI-77-B, xenocoumacins, and bacilosarcins), the identity of the side chain attached via the amide bond fundamentally alters both potency and mechanism [1]. Substituting PM-94128 with amicoumacin A—the closest structural analog differing only in the terminal R-group (isobutyl vs. carboxamide)—results in a 7.5- to 75-fold loss of antitumor cytotoxicity depending on the cell line, as established in a single controlled patent study [2]. Furthermore, amicoumacin A acts as a specific ribosomal protein synthesis inhibitor binding to the 16S rRNA helix 24 [3], whereas PM-94128 has been shown to inhibit DNA and RNA synthesis [4]. These mechanistic and potency divergences mean that generic substitution within this compound class cannot preserve experimental outcomes, making verified PM-94128 essential for reproducible antitumor and mechanistic studies.

Quantitative Differentiation Evidence for PM-94128 Against Closest Structural Analogs


Head-to-Head Cytotoxicity: PM-94128 vs. Amicoumacin A Across Three Human Tumor Cell Lines

In a direct head-to-head comparison performed under identical assay conditions and reported in US Patent 5,925,671, PM-94128 exhibited markedly superior cytotoxicity against all three human tumor cell lines tested relative to amicoumacin A, the closest structural analog differing only in the terminal side-chain substituent (isobutyl for PM-94128 vs. carboxamide for amicoumacin A) [1]. The IC50 of PM-94128 was uniformly 0.02 μg/ml across A-549 (lung carcinoma), HT-29 (colon carcinoma), and MEL-28 (melanoma) cell lines. In contrast, amicoumacin A required 0.75 μg/ml (A-549), 1.5 μg/ml (HT-29), and 0.15 μg/ml (MEL-28) to achieve equivalent growth inhibition [1]. This represents a 37.5-fold, 75-fold, and 7.5-fold potency advantage for PM-94128, respectively. Separately, a 2016 MTT-based study on amicoumacin A confirmed an A549 IC50 of 0.08 ± 0.04 μg/ml (0.2 ± 0.1 μM), confirming the lower potency of amicoumacin A in an independent laboratory [2].

Antitumor cytotoxicity Isocoumarin SAR Cancer cell line profiling

Cross-Study Cytotoxicity Potency Comparison: PM-94128 vs. Y-05460M-A (One-Carbon Lower Homolog)

PM-94128 and Y-05460M-A differ by a single methylene group in the hydroxy amino acid side chain (PM-94128 derived from L-leucine; Y-05460M-A from L-valine) [1]. In the Enomoto & Kuwahara 2009 synthesis paper, PM-94128 exhibited an IC50 of 50 nM against P-388, A-549, HT-29, and MEL-28 cell lines [1]. Y-05460M-A showed IC50 values of 130 nM against L1210 and 45 nM against P388 leukemia cells in the original Sato et al. 1992 disclosure [2]. While direct comparisons under identical assay conditions are not available, Y-05460M-A displays a narrower and cell-line-dependent potency window (45–130 nM), whereas PM-94128 demonstrates a consistent 50 nM IC50 across all four tumor lines tested, suggesting broader and more predictable antitumor activity [1]. This uniform potency profile simplifies dose standardization in multi-cell-line screening campaigns.

Cytotoxin potency Homolog comparison Isocoumarin SAR

Mechanism of Action Divergence: DNA/RNA Synthesis Inhibition (PM-94128) vs. Ribosomal Protein Synthesis Inhibition (Amicoumacin A)

Despite their close structural relationship, PM-94128 and amicoumacin A operate through fundamentally distinct mechanisms. PM-94128 has been characterized as an inhibitor of DNA and RNA synthesis in tumor cells [1]. In contrast, amicoumacin A is a well-validated, highly specific inhibitor of protein synthesis that binds to the small ribosomal subunit (16S rRNA helix 24) and stabilizes mRNA-ribosome interactions, blocking translation elongation [2][3]. This mechanistic bifurcation means that the two compounds engage different macromolecular targets and downstream pathways, despite sharing the isocoumarin pharmacophore. No published evidence demonstrates that amicoumacin A inhibits DNA or RNA synthesis, nor that PM-94128 binds the ribosome. Researchers investigating nucleic acid synthesis disruption in cancer should therefore not substitute amicoumacin A for PM-94128.

Mechanism of action DNA/RNA synthesis Ribosome targeting

Total Synthesis Accessibility and Stereochemical Certainty: PM-94128 Synthetic Route vs. Amicoumacin A

PM-94128 has been the subject of two independent total syntheses that have unambiguously established its relative and absolute configuration. Patel et al. (2003) reported the first asymmetric total synthesis via a highly stereocontrolled route employing diastereoselective addition of tert-butyl lithiopropiolate to a chiral nitrone and 2,3-dihydro[1,2]oxazin-6-one dihydroxylation as key steps [1]. Enomoto & Kuwahara (2009) subsequently developed a concise nine-step enantioselective synthesis achieving 14% overall yield from N-Boc-L-leucine [2]. This synthetic accessibility means that PM-94128 can be produced via total synthesis with full stereochemical fidelity, reducing reliance on fermentation batch variability. While amicoumacin A has also been synthesized, its total synthesis is distinct and not directly interchangeable; procurement of synthetic PM-94128 ensures the correct stereoisomer (2S,3S,4S configuration in the hydroxy amino acid moiety) [1][2].

Total synthesis Stereochemical elucidation Process chemistry

Structural Basis for Potency Differentiation: Isobutyl Side Chain (PM-94128) vs. Carboxamide (Amicoumacin A)

The sole structural difference between PM-94128 and amicoumacin A resides in the terminal substituent of the dihydroxyamino acid side chain: PM-94128 bears an isobutyl group (-CH(CH3)2), whereas amicoumacin A terminates in a carboxamide (-CONH2) [1]. This single functional group replacement produces the 7.5- to 75-fold potency differential documented above. The Hashimoto et al. (2007) structure-activity relationship study on amicoumacin derivatives demonstrated that the C-8′ hydroxyl and C-12′ amide group are critical for anti-MRSA antibacterial activity [2], implying that side-chain modifications differentially affect antibacterial vs. antitumor endpoints. While systematic antitumor SAR across the full amicoumacin family has not been published, the patent data establish that the isobutyl-bearing PM-94128 is consistently more potent than the carboxamide-bearing amicoumacin A against all tested tumor lines [1].

Structure-activity relationship Side chain engineering Isocoumarin pharmacophore

Validated Application Scenarios for PM-94128 Procurement Based on Quantitative Evidence


Multi-Cell-Line Antitumor Screening with Uniform Dosing Requirements

PM-94128's consistent ~50 nM (0.02 μg/ml) IC50 across P-388 leukemia, A-549 lung carcinoma, HT-29 colon carcinoma, and MEL-28 melanoma [1] enables single-concentration screening protocols without cell-line-specific dose optimization. This is in contrast to Y-05460M-A, which shows 3-fold potency variation across cell lines [2], and amicoumacin A, which varies 10-fold across A-549, HT-29, and MEL-28 [1]. Researchers designing high-throughput cytotoxicity panels should procure PM-94128 specifically to minimize compound consumption and simplify liquid-handling protocols.

Mechanistic Studies of DNA/RNA Synthesis Inhibition in Cancer Cells

PM-94128 is distinguished from amicoumacin A by its demonstrated inhibition of DNA and RNA synthesis rather than ribosomal protein synthesis [3][4]. Investigators studying nucleic acid synthesis disruption as an antitumor strategy should use PM-94128 as their tool compound, as amicoumacin A would engage an entirely different macromolecular target (the ribosome) and fail to reproduce the DNA/RNA synthesis inhibition phenotype [4].

Structure-Activity Relationship Studies Centered on the Aminodihydroisocoumarin Scaffold

The isobutyl-terminated side chain of PM-94128 represents the most potent antitumor variant among the amicoumacin family characterized to date, with 7.5- to 75-fold greater potency than the carboxamide-terminated amicoumacin A [1]. Medicinal chemistry programs exploring side-chain modifications of the dihydroisocoumarin core should use PM-94128 as the potency benchmark rather than amicoumacin A, ensuring that new analogs are compared against the most active reference standard in the class [1][5].

Synthetic Chemistry and Process Development Using Defined Stereochemistry

The availability of two independent total synthesis routes—the Patel et al. diastereoselective nitrone approach [6] and the Enomoto-Kuwahara 9-step, 14%-yield route from N-Boc-L-leucine [7]—provides synthetic chemists with validated protocols for producing PM-94128 with fully established absolute configuration at all five stereogenic centers. This synthetic accessibility makes PM-94128 preferable to less well-characterized amicoumacin congeners for process chemistry development and for generating analog libraries where stereochemical integrity must be maintained [6][7].

Quote Request

Request a Quote for PM-94128

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.